![molecular formula C7H10N2 B2852147 3-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole CAS No. 1752-21-2](/img/structure/B2852147.png)
3-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole” is a chemical compound with the molecular formula C8H10N2O2 . It is a solid substance at room temperature . The compound is also known as "methyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate" .
Molecular Structure Analysis
The molecular structure of “3-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole” consists of a five-membered ring with two nitrogen atoms at positions 1 and 2, and three carbon atoms . The compound also contains a methyl group attached to the pyrazole ring .Physical And Chemical Properties Analysis
“3-Methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole” is a solid substance at room temperature . It has a molecular weight of 166.18 .Wissenschaftliche Forschungsanwendungen
Synthesis Methods
- The compound has been used in the synthesis of substituted tetrahydrocyclopenta[c]pyrazoles and tetrahydropyrrolo[3,4-c]pyrazoles through intramolecular nitrilimine cycloaddition to alkynes. This method extends to more versatile derivatives like 3-bromo derivatives using alkynylbromides as dipolarophiles (Winters, Teleha, & Sui, 2014).
- New chelating ligands containing two pyrazole fragments have been synthesized, showing the compound's potential in creating complex ligands for chemical applications (Kravtsov, Baranin, Dorokhov, & Zelinsky, 2009).
Biological and Medicinal Applications
- Pyrazoles, including 3-Methyl-tetrahydrocyclopenta[c]pyrazole derivatives, have shown promise in novel drug discovery, particularly in synthesizing compounds with antioxidant, anti-breast cancer, and anti-inflammatory properties. This showcases their potential in therapeutic applications (Thangarasu, Manikandan, & Thamaraiselvi, 2019).
- A study demonstrated the synthesis of anticancer agents using pyrazole derivatives, highlighting the compound's role in developing new pharmaceuticals (Jose, 2017).
- Pyrazole-based compounds, including derivatives of 3-Methyl-tetrahydrocyclopenta[c]pyrazole, have shown antimicrobial activities, further emphasizing their biomedical significance (Aly, 2016).
Chemical Properties and Reactions
- The compound has been utilized in the synthesis of various heterocyclic compounds through reactions like cyclocondensation with hydrazines, demonstrating its versatility in organic synthesis (Guo, Wang, Guo, Zhang, & Fan, 2012).
- The development of "green" chemistry methods for the synthesis of pyrano[2,3-c]pyrazoles, with environmental friendliness and efficiency, highlights the compound's role in sustainable chemistry practices (Ilovaisky, Medvedev, Merkulova, Elinson, & Nikishin, 2014).
Wirkmechanismus
Eigenschaften
IUPAC Name |
3-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-5-6-3-2-4-7(6)9-8-5/h2-4H2,1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXNQBWLXUUVFBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCC2=NN1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


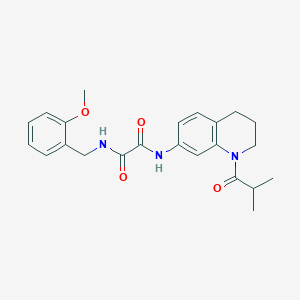
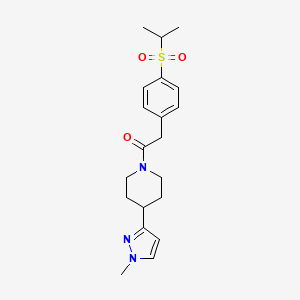
![N-(4-ethoxyphenyl)-4-fluoro-3-[(4-fluorophenyl)methylsulfamoyl]benzamide](/img/structure/B2852069.png)

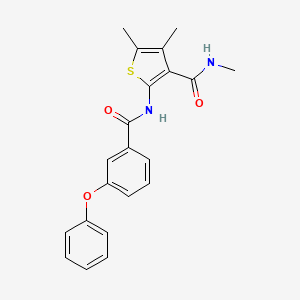
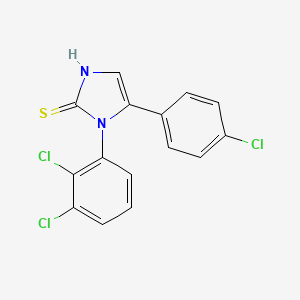
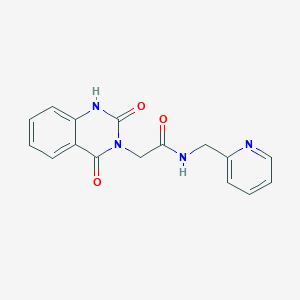
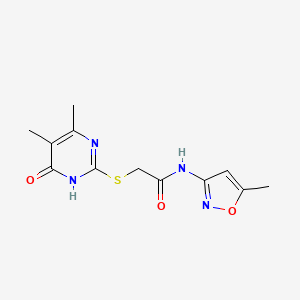
![N-[(5-chloropyrazin-2-yl)methyl]-5-methyl-1-(pentan-3-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2852082.png)
![N-(3-methylbutyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2852083.png)
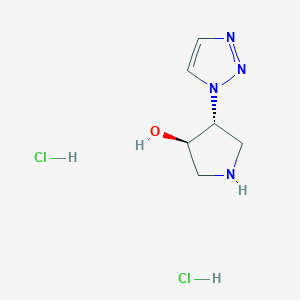
![(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2852086.png)
